molecular formula C14H10N2O6S B3549561 (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3549561
M. Wt: 334.31 g/mol
InChI Key: AHWBPVDVIWSIPL-YRNVUSSQSA-N
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Description

The compound (5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule. It features a thiazolidine-2,4-dione core, which is a common scaffold in medicinal chemistry, particularly in the development of antidiabetic drugs. The presence of a nitrophenyl group and a prop-2-ynyl substituent adds to its chemical diversity and potential biological activity.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c1-3-4-15-13(18)11(23-14(15)19)7-8-5-9(16(20)21)12(17)10(6-8)22-2/h1,5-7,17H,4H2,2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWBPVDVIWSIPL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and the active methylene group of 3-prop-2-ynyl-1,3-thiazolidine-2,4-dione under basic conditions.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Medicine

The thiazolidine-2,4-dione core is known for its antidiabetic properties, making this compound a candidate for the development of new antidiabetic drugs.

Industry

It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidine-2,4-dione core can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidine-2,4-dione derivative used as an antidiabetic drug.

    Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes.

    Troglitazone: An older antidiabetic drug with a similar core structure.

Uniqueness

The presence of the nitrophenyl and prop-2-ynyl groups distinguishes this compound from other thiazolidine-2,4-dione derivatives. These groups can impart unique electronic and steric properties, potentially leading to different biological activities and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

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